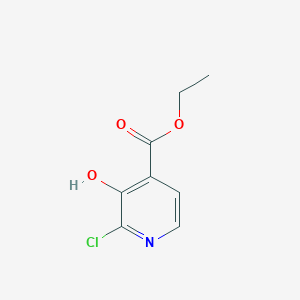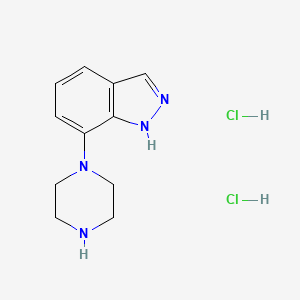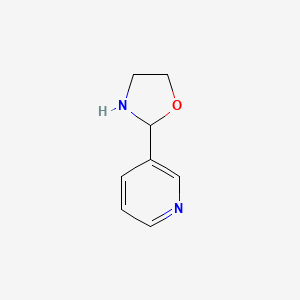
2-(Pyridin-3-yl)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)oxazolidine is a heterocyclic compound that features both a pyridine ring and an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxazolidine typically involves the reaction of 3-pyridinecarboxaldehyde with an amino alcohol. One common method is the cyclization of 3-pyridinecarboxaldehyde with 2-aminoethanol under acidic conditions to form the oxazolidine ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. For example, the use of Deoxo-Fluor® reagent in a flow reactor has been reported to improve the safety profile and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in substitution reactions where the oxazolidine ring is modified by different substituents.
Coordination: The compound can coordinate with metal ions such as nickel and palladium, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolidines to oxazoles.
Substitution: Various nucleophiles can be used to introduce different substituents into the oxazolidine ring.
Coordination: Metal salts such as nickel chloride and palladium chloride are used to form coordination complexes.
Major Products Formed
Oxazoles: Formed through the oxidation of this compound.
Substituted Oxazolidines: Formed through substitution reactions.
Metal Complexes: Formed through coordination with metal ions.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)oxazolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antibacterial agents and other pharmaceuticals.
Materials Science: The compound’s ability to form coordination complexes makes it useful in the development of new materials with unique properties.
Chemical Sensors: It has been used in the design of fluorescent sensors for the detection of metal ions such as cerium(III).
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)oxazolidine depends on its application:
Antibacterial Agents: When used in antibacterial agents, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome.
Fluorescent Sensors: In chemical sensors, the compound forms a complex with the target metal ion, leading to a change in fluorescence that can be detected.
Comparaison Avec Des Composés Similaires
2-(Pyridin-3-yl)oxazolidine can be compared with other similar compounds such as:
3-Phenyl-2-(pyridin-2-yl)oxazolidine: This compound also features a pyridine and oxazolidine ring but with a phenyl group at the 3-position.
2-(Pyridin-2-yl)oxazolidine: Similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
Uniqueness
The unique feature of this compound is its specific substitution pattern, which can influence its reactivity and coordination behavior with metal ions.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-pyridin-3-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8,10H,4-5H2 |
Clé InChI |
XGNZSQNESSJMBY-UHFFFAOYSA-N |
SMILES canonique |
C1COC(N1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




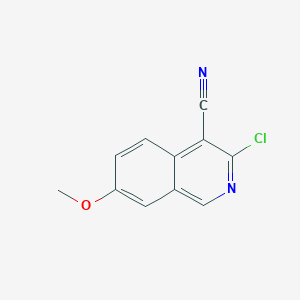
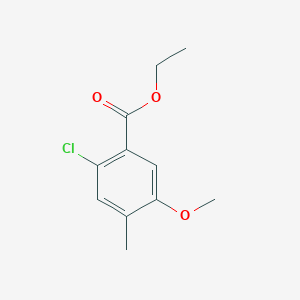

![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
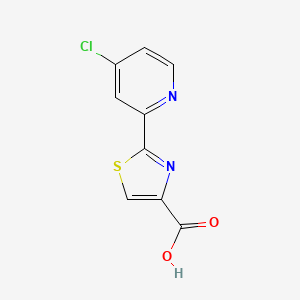
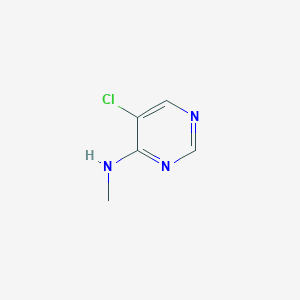
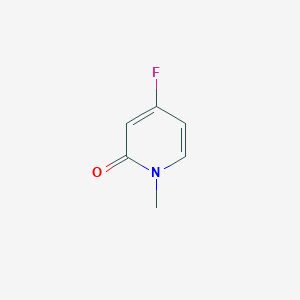
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
